

physical and chemical properties of 1-ethynyl-3-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 1-Ethynyl-3-(trifluoromethyl)benzene

Cat. No.: B1350642

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An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-ethynyl-3-(trifluoromethyl)benzene**, a key building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and structural information.

Core Properties and Safety Information

1-Ethynyl-3-(trifluoromethyl)benzene, with the CAS number 705-28-2, is a substituted aromatic compound featuring both an ethynyl and a trifluoromethyl group. These functional groups impart unique reactivity and properties, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Table 1: Physical and Chemical Properties of **1-Ethynyl-3-(trifluoromethyl)benzene**

Property	Value	Source
CAS Number	705-28-2	[1][2]
Molecular Formula	C ₉ H ₅ F ₃	[1][2]
Molecular Weight	170.13 g/mol	[2]
Boiling Point	146 °C	[2]
Density	1.178 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.464	[2]
Purity	Typically ≥ 95%	[1]
Appearance	Colorless to lemon/lime liquid	[3][4]
Storage	Store at room temperature or 2-8°C, under an inert atmosphere.	[1][3]

Safety and Handling:

1-Ethynyl-3-(trifluoromethyl)benzene is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.[5] It is a flammable liquid and vapor.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[2]

Synthesis and Reactivity

The primary synthetic route to **1-ethynyl-3-(trifluoromethyl)benzene** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis via Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of **1-ethynyl-3-(trifluoromethyl)benzene** based on established Sonogashira coupling procedures. The

reaction involves the coupling of an aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene, with a protected or terminal alkyne source like ethynyltrimethylsilane, followed by deprotection.

Materials:

- 1-bromo-3-(trifluoromethyl)benzene (or 1-iodo-3-(trifluoromethyl)benzene)
- Ethynyltrimethylsilane
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine, diisopropylamine)
- Solvent (e.g., tetrahydrofuran (THF), toluene)
- Deprotecting agent (e.g., potassium carbonate in methanol, or a fluoride source like TBAF)

Procedure:

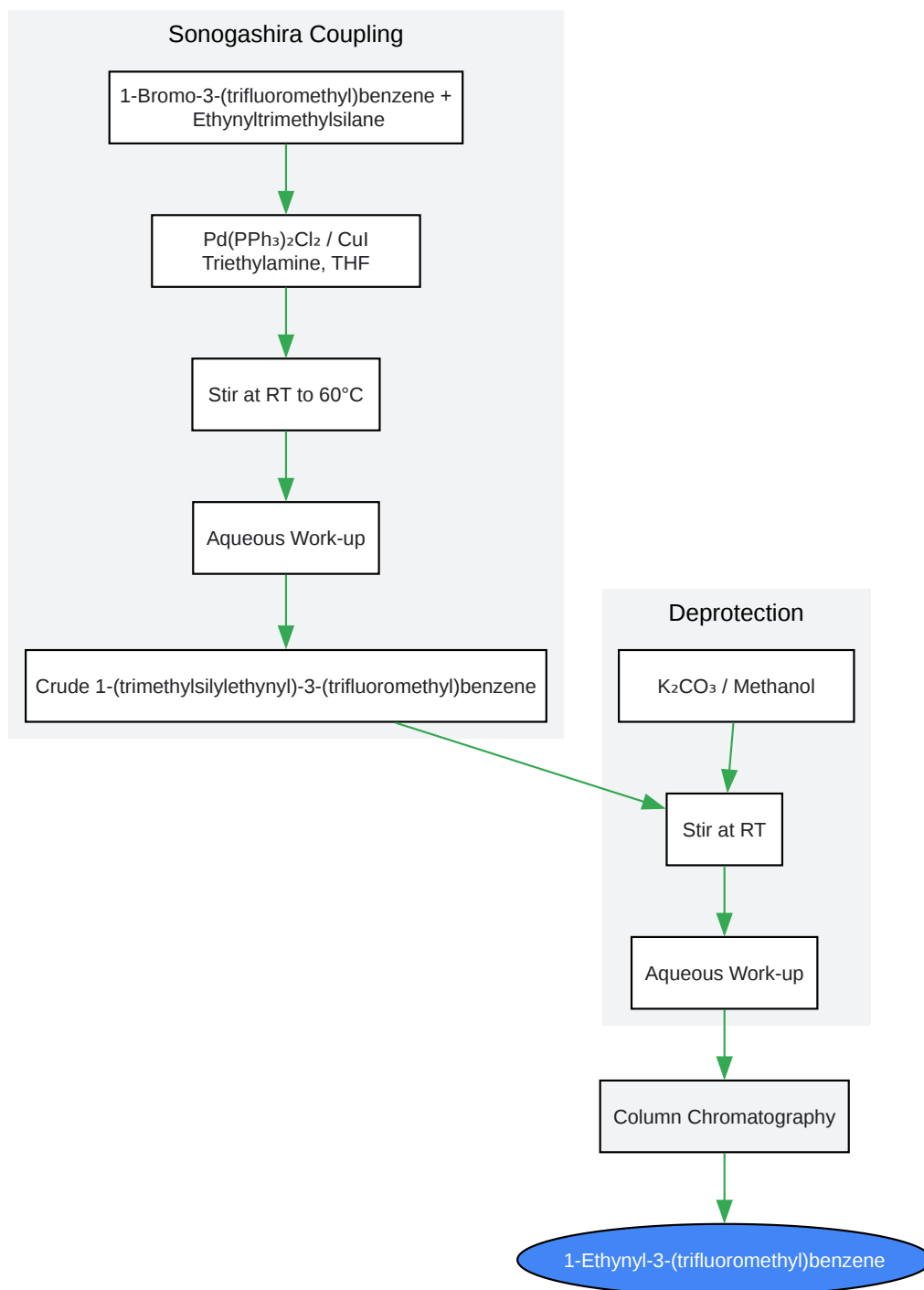
- Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 2-10 mol%).
- Add the anhydrous solvent and the amine base.
- To this mixture, add ethynyltrimethylsilane (1.1-1.5 equivalents) dropwise at room temperature.
- The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether or ethyl acetate), and washed with aqueous

ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

- Deprotection: The crude trimethylsilyl-protected product is dissolved in a suitable solvent (e.g., methanol or THF). A base, such as potassium carbonate, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC).
- Final Purification: The reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, **1-ethynyl-3-(trifluoromethyl)benzene**, is purified by column chromatography on silica gel.

Logical Workflow for Synthesis:

Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **1-ethynyl-3-(trifluoromethyl)benzene**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-ethynyl-3-(trifluoromethyl)benzene**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A published ¹H NMR spectrum in CDCl₃ shows the following key signals: a singlet for the acetylenic proton and multiplets for the aromatic protons.^[3]

Table 2: ¹H NMR Data for **1-Ethynyl-3-(trifluoromethyl)benzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.76	s	1H	Ar-H
~7.62	t	1H	Ar-H
~3.1 (approx.)	s	1H	C≡C-H

Note: The exact chemical shifts for the other aromatic protons are not clearly resolved in the provided data but would appear in the aromatic region (~7.4-7.8 ppm).

Further Spectroscopic Analysis

While detailed experimental spectra for ¹³C NMR, IR, and mass spectrometry for **1-ethynyl-3-(trifluoromethyl)benzene** are not readily available in the public domain, the expected spectral characteristics can be predicted.

- ¹³C NMR: The spectrum would show distinct signals for the two sp-hybridized carbons of the alkyne group (around 80 ppm), the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a band around 2100 cm⁻¹ for

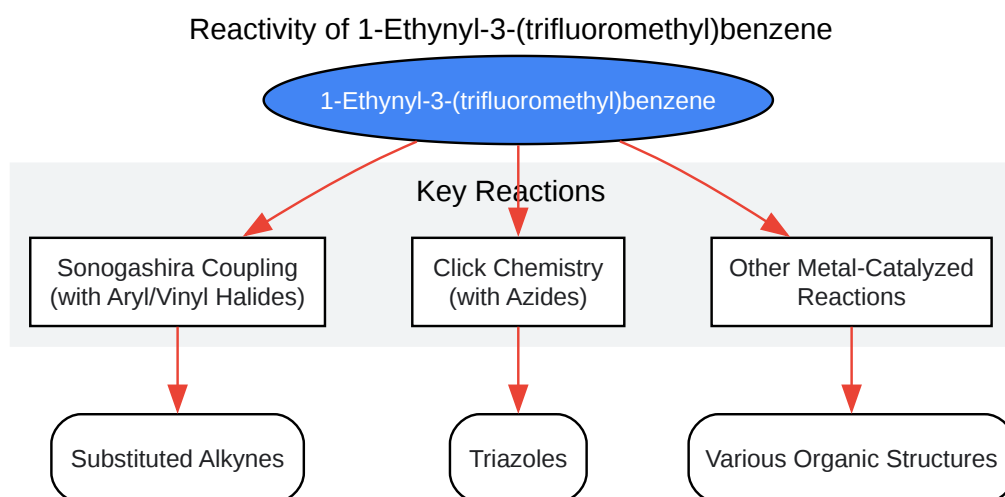
the C≡C triple bond stretch. Strong C-F stretching bands would be observed in the 1100-1350 cm⁻¹ region.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 170.13, corresponding to the molecular weight of the compound.

Applications in Research and Development

1-Ethynyl-3-(trifluoromethyl)benzene is a versatile building block due to the presence of the reactive ethynyl group and the electron-withdrawing trifluoromethyl group. The alkyne moiety allows for participation in various coupling reactions, such as the Sonogashira coupling, click chemistry (Huisgen cycloaddition), and other metal-catalyzed transformations. The trifluoromethyl group can influence the electronic properties, lipophilicity, and metabolic stability of a target molecule, which is of significant interest in drug discovery and materials science.

Potential Reaction Pathways:



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Caption: Key reaction pathways involving the title compound.

This technical guide serves as a foundational resource for understanding the properties and applications of **1-ethynyl-3-(trifluoromethyl)benzene**. For specific applications, further consultation of peer-reviewed literature is recommended.

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